Edotreotide Gallium Ga-68
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Overview
Description
Edotreotide gallium Ga-68 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is particularly effective in detecting somatostatin receptor-positive neuroendocrine tumors in both adult and pediatric patients . This compound consists of the octreotide derivative edotreotide, which is labeled with the radioactive isotope gallium-68 (Ga-68). The binding of edotreotide to somatostatin receptors allows for precise imaging of tumors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of edotreotide gallium Ga-68 involves several steps:
Chelation: The octreotide derivative edotreotide is first synthesized. This involves substituting tyrosine for phenylalanine at the 3 position of the somatostatin analogue octreotide.
Chelation with Ga-68: The synthesized edotreotide is then chelated with gallium-68 using the macrocyclic chelating agent dodecanetetraacetic acid (DOTA).
Industrial Production Methods: Industrial production of this compound typically involves automated synthesis modules to ensure high purity and reproducibility. The process includes:
Radiolabeling: Automated systems are used to label the edotreotide with Ga-68.
Purification: The labeled compound is purified using high-performance liquid chromatography (HPLC) to remove any impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets all regulatory standards.
Types of Reactions:
Chelation: The primary reaction involved in the synthesis of this compound is chelation, where the DOTA chelator binds to the Ga-68 isotope.
Substitution: The substitution of tyrosine for phenylalanine in the octreotide structure is another key reaction.
Common Reagents and Conditions:
Reagents: Dodecanetetraacetic acid (DOTA), gallium-68, octreotide derivative.
Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal binding and stability.
Major Products:
- The major product of these reactions is the radiolabeled this compound, which is used for PET imaging.
Scientific Research Applications
Edotreotide gallium Ga-68 has a wide range of applications in scientific research:
Chemistry: Used in the study of radiopharmaceutical chemistry and the development of new imaging agents.
Biology: Helps in understanding the expression and distribution of somatostatin receptors in various tissues.
Medicine: Primarily used in the diagnosis and management of neuroendocrine tumors through PET imaging.
Industry: Employed in the production of diagnostic agents and in the development of new radiopharmaceuticals.
Mechanism of Action
Edotreotide gallium Ga-68 exerts its effects by binding to somatostatin receptors, with a higher affinity for somatostatin receptor type 2. Upon binding, the compound emits beta particle radiation, which is detected by PET imaging. This allows for the precise localization of somatostatin receptor-positive tumors .
Comparison with Similar Compounds
Dotatate gallium Ga-68: Another radiopharmaceutical used for similar diagnostic purposes but with lower tumor uptake variability.
Octreotide: The parent compound from which edotreotide is derived, used in various diagnostic and therapeutic applications.
Uniqueness: Edotreotide gallium Ga-68 is unique due to its high affinity for somatostatin receptors and its effectiveness in PET imaging for neuroendocrine tumors. Its ability to provide clear and precise imaging makes it a valuable tool in the diagnosis and management of these tumors .
Properties
Key on ui mechanism of action |
Edotreotide gallium Ga-68 binds to somatostatin receptors, with higher affinity for somatostatin receptor type 2, where it emits beta particle radiation for detection by positron emission tomography (PET). |
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CAS No. |
2101630-92-4 |
Molecular Formula |
C65H89GaN14O18S2 |
Molecular Weight |
1486.5 g/mol |
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gallium-68(3+) |
InChI |
InChI=1S/C65H92N14O18S2.Ga/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53;/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90);/q;+3/p-3/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+;/m1./s1/i;1-2 |
InChI Key |
PZBPHYLKIMOZPR-FIYGWYQWSA-K |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@H](CO)[C@@H](C)O)O.[68Ga+3] |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[Ga+3] |
Origin of Product |
United States |
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